molecular formula C16H13BrN2O2 B13968414 Methyl 1-((5-bromopyridin-2-YL)methyl)-1H-indole-7-carboxylate

Methyl 1-((5-bromopyridin-2-YL)methyl)-1H-indole-7-carboxylate

Cat. No.: B13968414
M. Wt: 345.19 g/mol
InChI Key: YAIIYCKPMGNWKT-UHFFFAOYSA-N
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Description

Methyl 1-((5-bromopyridin-2-YL)methyl)-1H-indole-7-carboxylate is an organic compound that features a complex structure combining an indole ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((5-bromopyridin-2-YL)methyl)-1H-indole-7-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((5-bromopyridin-2-YL)methyl)-1H-indole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Methyl 1-((5-bromopyridin-2-YL)methyl)-1H-indole-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which Methyl 1-((5-bromopyridin-2-YL)methyl)-1H-indole-7-carboxylate exerts its effects involves interaction with specific molecular targets. The indole and pyridine rings can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-((5-bromopyridin-2-YL)methyl)-1H-indole-7-carboxylate is unique due to its specific combination of an indole ring with a brominated pyridine ring. This structure provides distinct chemical properties and potential for diverse applications in scientific research.

Properties

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

methyl 1-[(5-bromopyridin-2-yl)methyl]indole-7-carboxylate

InChI

InChI=1S/C16H13BrN2O2/c1-21-16(20)14-4-2-3-11-7-8-19(15(11)14)10-13-6-5-12(17)9-18-13/h2-9H,10H2,1H3

InChI Key

YAIIYCKPMGNWKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1N(C=C2)CC3=NC=C(C=C3)Br

Origin of Product

United States

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